cis-1,3-Dimethylpiperidin-4-amine
Description
Properties
IUPAC Name |
(3R,4S)-1,3-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDKDVGHUCVFY-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Hydrogenation
A prominent route involves the reduction of substituted pyridines. For example, 3-amino-4-methylpyridine undergoes methoxycarbonylation with methyl chloroformate in tetrahydrofuran (THF) under sodium hydride catalysis, yielding 4-picoline-3-ylcarbamic acid methyl ester . Subsequent hydrogenation using Rh/C in acetic acid at 50–55°C and 0.4–0.45 MPa hydrogen pressure produces 4-methylpiperidine-3-ylcarbamic acid methyl ester acetate with high cis-selectivity (92.6% purity).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | 5% Rh/C |
| Solvent | Acetic acid |
| Temperature | 50–55°C |
| Pressure | 0.4–0.45 MPa H₂ |
| Yield | 84–90% |
This method benefits from mild conditions but requires post-reduction purification to isolate the cis-isomer.
Reductive Amination of Piperidine Intermediates
Sodium Triacetoxyborohydride-Mediated Reductive Amination
4-Methylpiperidin-3-amine intermediates react with benzaldehyde in toluene under reductive amination conditions using sodium triacetoxyborohydride (STAB). This step introduces the benzyl group at the piperidine nitrogen while retaining cis-configuration. Post-reaction quenching with sodium hydroxide and solvent extraction yields 1-benzyl-4-methylpiperidin-3-amine with 87% efficiency.
Stereochemical Control:
The cis-configuration is preserved due to the steric hindrance of the 4-methyl group, which restricts rotation during imine formation.
Chiral Resolution Using L-Di-p-Toluyl Tartaric Acid (L-DTTA)
Diastereomeric Salt Formation
Racemic 1-benzyl-N,4-dimethylpiperidin-3-amine is resolved using L-DTTA in isopropanol. The cis-isomer forms a less-soluble diastereomeric salt, which precipitates and is isolated via filtration. Recrystallization improves enantiomeric excess (ee) to >99%.
Resolution Conditions:
| Parameter | Value |
|---|---|
| Resolving Agent | L-DTTA (1.0–1.2 eq) |
| Solvent | Isopropanol |
| Temperature | Reflux followed by cooling |
| Yield | 40–50% |
This method is critical for obtaining enantiopure cis-1,3-dimethylpiperidin-4-amine but suffers from moderate yields due to partial racemization.
Direct Synthesis via Nickel-Ruthenium-Rhodium Catalyzed Hydrogenation
One-Step Pyridine Hydrogenation
A novel Ni-Ru-Rh/C composite catalyst enables direct hydrogenation of 3,5-dimethylpyridine in tetrahydrofuran at 80–120°C and 3–5 MPa H₂. This single-step process yields This compound with 85% cis-selectivity and >90% conversion.
Advantages:
-
Eliminates multi-step protection/deprotection.
-
Catalyst recyclability reduces costs.
Lithium Aluminum Hydride (LiAlH₄) Reduction of Nitriles
Nitrile to Amine Conversion
cis-1-Allyl-3,3-dimethylpiperidine-4-carbonitrile is reduced with LiAlH₄ in dry ether, yielding cis-1-allyl-3,3-dimethylpiperidin-4-amine . Subsequent hydrogenolysis removes the allyl group, affording the target amine.
Challenges:
-
Competing cleavage of benzyloxy groups (up to 50% side products).
-
Requires rigorous anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Cis-Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Rh/C Hydrogenation | 84–90 | 92.6% | High | Moderate |
| Reductive Amination | 87 | >95% | Medium | High |
| Chiral Resolution | 40–50 | >99% ee | Low | Low |
| Ni-Ru-Rh/C Catalysis | 90 | 85% | High | High |
| LiAlH₄ Reduction | 60–70 | 75% | Medium | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions often involve the use of hydride donors like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
cis-1,3-Dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-1,3-Dimethylpiperidin-4-amine largely depends on its role as an intermediate in the synthesis of other compounds. For instance, in the synthesis of neurokinin receptor antagonists, it interacts with specific receptors to inhibit their activity, thereby exerting analgesic effects . The molecular targets and pathways involved include binding to neurokinin receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Key Differences in Activity and Properties
Cis vs. Trans Isomerism :
Evidence from NMR studies on model compounds (e.g., Cis-1 and Trans-1) highlights distinct coupling constants (3J) for vinylic protons:Biological Activity :
Unsaturated isomers (e.g., compounds 4a and 5a) exhibit cytotoxic activity (IC50 = 17.2 µM and 14 µM, respectively), while saturated analogs (6b, 6d) are inactive (IC50 > 100 µM) . This suggests that ring unsaturation and stereochemistry significantly influence bioactivity.
Table 1: Comparison of Cytotoxic Activity in Piperidine Derivatives
| Compound | Structure | IC50 (µM) | Notes |
|---|---|---|---|
| 4a | Unsaturated isomer | 17.2 | Moderate activity |
| 5a | Unsaturated isomer | 14.0 | Moderate activity |
| 6b, 6d | Saturated analogs | >100 | Inactive |
Functional Group Variations
- Benzyl-Substituted Analogs: The dihydrochloride salt of cis-1-benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-68-3) shares structural similarities but includes a benzyl group at position 1. This modification enhances molecular weight (MW = 291.264 g/mol) and alters solubility compared to non-benzylated derivatives .
Methylpiperazinyl Derivatives :
Compounds like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (MW 198 g/mol) demonstrate the impact of bulkier substituents on synthesis complexity and pharmacological profiles .
Analytical Characterization
Table 2: NMR Coupling Constants for Cis vs. Trans Isomers
| Isomer | Proton Signals (δ, ppm) | Coupling Constant (3J) |
|---|---|---|
| Trans | 6.38, 7.55 | 15.9 Hz |
| Cis | 5.76, 6.85 | 12.9 Hz |
These NMR signatures are essential for confirming stereochemistry in piperidine derivatives .
Biological Activity
Cis-1,3-Dimethylpiperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including cancer treatment, neuroprotection, and as a modulator of neurotransmitter systems. This article explores the biological activity of this compound, highlighting key research findings, case studies, and its pharmacological significance.
Chemical Structure and Properties
This compound possesses a piperidine ring with two methyl groups at the 1 and 3 positions. This structural configuration is crucial for its interaction with biological targets. The presence of the amine group enhances its ability to form hydrogen bonds, which is significant in receptor binding and biological activity.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, a compound with a similar structure demonstrated cytotoxic effects in FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin . The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu | TBD | Apoptosis induction |
| Reference Drug (Bleomycin) | FaDu | TBD | DNA damage |
2. Neuroprotective Effects
This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that derivatives of dimethylpiperidine can inhibit cholinesterase activity and modulate the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease . This dual action may confer protective effects on neuronal cells.
3. Interaction with Receptors
The compound has shown affinity for various receptors, notably muscarinic acetylcholine receptors (M3R). Activation of M3R is linked to processes such as cell proliferation and resistance to apoptosis in colorectal cancer cells . Understanding these interactions provides insight into the potential therapeutic applications of this compound in treating both cancer and neurodegenerative disorders.
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives:
- Study on Cancer Cells : A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction .
- Neuroprotection in Animal Models : In vivo studies using transgenic mouse models for Alzheimer's disease showed that administration of piperidine derivatives led to reduced amyloid plaque formation and improved cognitive function .
Q & A
Q. What are the recommended synthetic routes for cis-1,3-dimethylpiperidin-4-amine, and how can stereochemical purity be ensured?
The synthesis typically involves reductive amination of a piperidone precursor or stereoselective alkylation. For example, a multi-step protocol may include:
- Step 1 : Formation of the piperidine scaffold via cyclization of a diamine intermediate.
- Step 2 : Stereoselective introduction of methyl groups at positions 1 and 3 using chiral catalysts (e.g., asymmetric hydrogenation).
- Step 3 : Protection/deprotection strategies to isolate the cis-isomer.
To ensure stereochemical purity, use chiral HPLC or polarimetry for validation . Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize epimerization .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can distinguish cis/trans isomers via coupling constants (e.g., axial-equatorial proton interactions in the piperidine ring) .
- X-ray Crystallography : Resolves absolute stereochemistry and confirms the chair conformation of the piperidine ring .
- Mass Spectrometry (MS) : Validates molecular weight and detects impurities.
- DFT Calculations : Compare experimental NMR/IR data with theoretical models to verify structural accuracy (deviation <5% is acceptable) .
Q. What biological targets or pathways are associated with this compound?
The compound interacts with:
- Neurotransmitter Receptors : Serotonin (5-HT) and dopamine receptors due to structural similarity to psychoactive amines.
- Enzymes : Monoamine oxidases (MAOs) and cytochrome P450 isoforms, affecting metabolic pathways.
Validate interactions using in vitro binding assays (e.g., radioligand displacement) and in silico docking studies to map steric and electronic complementarity .
Advanced Research Questions
Q. How does the cis-stereochemistry influence the compound’s reactivity in nucleophilic substitution reactions?
The cis configuration imposes steric constraints on the piperidine ring, directing nucleophilic attack to the axial position. For example:
Q. What strategies resolve contradictions between theoretical (DFT) and experimental data in conformational studies?
- Parameter Optimization : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model van der Waals interactions.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarity-driven conformational shifts.
- Dynamic NMR : Capture ring-flipping kinetics to reconcile static DFT models with dynamic experimental data .
Q. How can researchers quantify trace impurities in this compound batches?
Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and metabolic stability.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion rates .
Q. How do electronic effects of substituents modulate the compound’s biological activity?
- Electron-Withdrawing Groups (EWGs) : Reduce basicity of the amine, altering receptor binding (e.g., pKa shifts of 1–2 units decrease 5-HT affinity by 20–30%).
- Electron-Donating Groups (EDGs) : Enhance hydrogen-bonding capacity, improving target engagement.
Structure-activity relationship (SAR) studies using Hammett plots or Free-Wilson analysis are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
